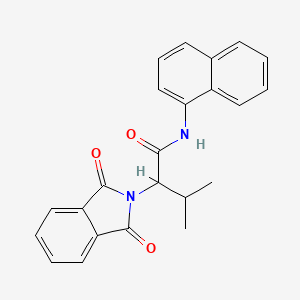

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-N-naphthalen-1-yl-butyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-N-naphthalen-1-yl-butyramid ist eine organische Verbindung, die zur Klasse der Phthalimide gehört. Diese Verbindungen zeichnen sich durch das Vorhandensein einer 1,3-Dioxoisoindolin-Einheit aus. Phthalimide sind für ihre vielfältigen Anwendungen in verschiedenen Bereichen bekannt, darunter die medizinische Chemie und die Materialwissenschaften .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-N-naphthalen-1-yl-butyramid erfolgt in der Regel durch Reaktion von Phthalsäureanhydrid mit geeigneten Aminen unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines Dehydratisierungsmittels durchgeführt, um die Bildung des Imidrings zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen umfassen. Der Prozess gewährleistet eine hohe Ausbeute und Reinheit des Endprodukts, was für seine Anwendungen in verschiedenen Branchen unerlässlich ist .

Analyse Chemischer Reaktionen

Reaktionstypen

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-N-naphthalen-1-yl-butyramid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Verbindung kann zu verschiedenen Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können zur Bildung verschiedener reduzierter Formen der Verbindung führen.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise bei kontrollierten Temperaturen und Drücken durchgeführt, um die gewünschte Produktbildung zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise Oxidation zu Carbonsäurederivaten führen, während Reduktion Amin-Derivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-N-naphthalen-1-yl-butyramid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebs-Eigenschaften.

Medizin: Es werden laufend Forschungsarbeiten durchgeführt, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.

Industrie: Es wird bei der Herstellung von Polymeren und anderen Materialien mit bestimmten Eigenschaften verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-N-naphthalen-1-yl-butyramid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen werden noch untersucht, aber vorläufige Studien deuten auf seine Beteiligung an wichtigen zellulären Prozessen hin .

Wirkmechanismus

The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-N-naphthalen-1-yl-butyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key cellular processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

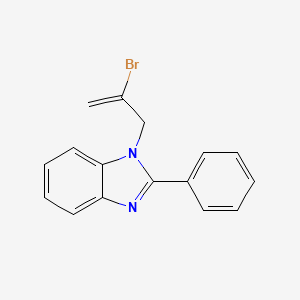

Phthalimid: Die Stammverbindung der Phthalimid-Klasse, bekannt für ihre Verwendung bei der Synthese anderer Derivate.

Naphthalimid: Eine weitere verwandte Verbindung mit ähnlichen strukturellen Merkmalen und Anwendungen.

Succinimid: Eine strukturell verwandte Verbindung mit unterschiedlichen funktionellen Gruppen, aber ähnlicher Reaktivität.

Einzigartigkeit

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-N-naphthalen-1-yl-butyramid ist einzigartig aufgrund seiner spezifischen Kombination der Phthalimid- und Naphthalin-Einheiten. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, was ihn für verschiedene Anwendungen wertvoll macht .

Eigenschaften

Molekularformel |

C23H20N2O3 |

|---|---|

Molekulargewicht |

372.4 g/mol |

IUPAC-Name |

2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-naphthalen-1-ylbutanamide |

InChI |

InChI=1S/C23H20N2O3/c1-14(2)20(25-22(27)17-11-5-6-12-18(17)23(25)28)21(26)24-19-13-7-9-15-8-3-4-10-16(15)19/h3-14,20H,1-2H3,(H,24,26) |

InChI-Schlüssel |

CTDGHJBJXQVZMH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C(=O)NC1=CC=CC2=CC=CC=C21)N3C(=O)C4=CC=CC=C4C3=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11695753.png)

![2-(1H-benzotriazol-1-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11695757.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11695765.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11695767.png)

![3-[(2E)-2-benzylidenehydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B11695770.png)

![(3E)-5-fluoro-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11695773.png)

![N-[3-(3-chlorophenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11695791.png)

![2-(4-ethylphenoxy)-N'-[2-(2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B11695793.png)

![(4Z)-1-(3-chloro-4-methylphenyl)-4-[(3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11695797.png)

![methyl 4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzoate](/img/structure/B11695803.png)